ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate, commonly known as ECPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. ECPP belongs to the class of piperidine carboxylates and has a chemical formula of C19H22ClNO3.
Wirkmechanismus
The exact mechanism of action of ECPP is not fully understood, but it is believed to modulate the activity of various neurotransmitters and receptors in the central nervous system. ECPP has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, leading to enhanced cognitive function and memory. ECPP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
ECPP has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent. ECPP has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase, indicating its potential as a neuroprotective agent. Additionally, ECPP has been shown to increase the levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ECPP is its potent antinociceptive and anti-inflammatory effects, which make it a valuable tool for the study of pain and inflammation-related disorders. Additionally, ECPP has been shown to possess potent neuroprotective properties, making it a valuable tool for the study of neurodegenerative diseases. However, one of the limitations of ECPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of ECPP. One area of interest is the development of novel ECPP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of ECPP in the treatment of various neurological disorders, including Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of ECPP and to identify its potential targets in the central nervous system.
Synthesemethoden
The synthesis of ECPP involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-chlorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate product is then treated with piperidine and acetic anhydride to form ECPP. The overall yield of the synthesis process is approximately 35%.
Wissenschaftliche Forschungsanwendungen
ECPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antinociceptive and anti-inflammatory effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. ECPP has also been shown to possess potent neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-2-22-17(21)14-9-11-19(12-10-14)16(20)8-5-13-3-6-15(18)7-4-13/h3-8,14H,2,9-12H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUAIRCHYHCCO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.